

# 2,2-Dimethylcycloheptanone structural formula

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## Compound of Interest

Compound Name: 2,2-Dimethylcycloheptanone

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An In-Depth Technical Guide to **2,2-Dimethylcycloheptanone**: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,2-dimethylcycloheptanone**, a saturated seven-membered cyclic ketone. The document delves into its core structural features, including the influence of the gem-dimethyl group on the alpha-carbon to the carbonyl. A detailed, plausible synthetic pathway is presented, accompanied by a step-by-step experimental protocol and workflow diagram. Furthermore, the guide outlines the expected spectroscopic characteristics (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) essential for its structural elucidation and confirmation. The narrative synthesizes fundamental principles of organic chemistry with practical insights, positioning **2,2-dimethylcycloheptanone** as a valuable building block in synthetic chemistry with potential applications in pharmaceutical and agrochemical development.

## Introduction: The Significance of Substituted Cycloalkanones

Cyclic ketones are fundamental scaffolds in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules. Cycloheptanone and its derivatives, in particular, are recognized as important precursors in the production of pharmaceuticals, including spasmolytic and vasodilator agents.<sup>[1]</sup> The introduction of substituents onto the

carbocyclic ring dramatically influences the molecule's physical properties, conformation, and reactivity, opening avenues for the development of novel chemical entities.

**2,2-Dimethylcycloheptanone** belongs to a class of  $\alpha,\alpha$ -disubstituted cyclic ketones. The defining feature of this molecule is the gem-dimethyl group adjacent to the carbonyl functionality. This structural motif is known to exert significant conformational and electronic effects, collectively termed the Thorpe-Ingold or gem-disubstituent effect, which can influence intramolecular reaction rates and stereochemical outcomes.<sup>[2]</sup> Understanding the interplay between the seven-membered ring's flexibility and the steric and electronic influence of the gem-dimethyl group is critical for leveraging this compound in targeted synthesis. While its direct applications are not extensively documented, its structural similarity to intermediates used in agrochemical synthesis, such as 2,2-dimethylcyclopentanone for the fungicide Metconazole, highlights its potential as a valuable synthetic intermediate.<sup>[3][4]</sup>

## Structural Formula and Physicochemical Properties

The structure of **2,2-dimethylcycloheptanone** consists of a cycloheptane ring with a ketone functional group at position 1 and two methyl groups at position 2.

Molecular Structure:

(A 2D representation of **2,2-Dimethylcycloheptanone**)

The seven-membered ring of cycloheptanone is conformationally flexible, existing primarily in a twist-chair conformation. The presence of the gem-dimethyl group at the C2 position introduces significant steric strain, which influences the preferred conformation and the accessibility of the adjacent carbonyl group for nucleophilic attack.

Table 1: Physicochemical Properties of **2,2-Dimethylcycloheptanone**

Property	Value	Source
IUPAC Name	2,2-Dimethylcycloheptan-1-one	
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	
Molecular Weight	140.22 g/mol	
CAS Number	7228-52-6	[5]
Appearance	Colorless to light yellow liquid (predicted)	
Boiling Point	~190-200 °C at 760 mmHg (estimated)	
Density	~0.9 g/cm <sup>3</sup> (estimated)	

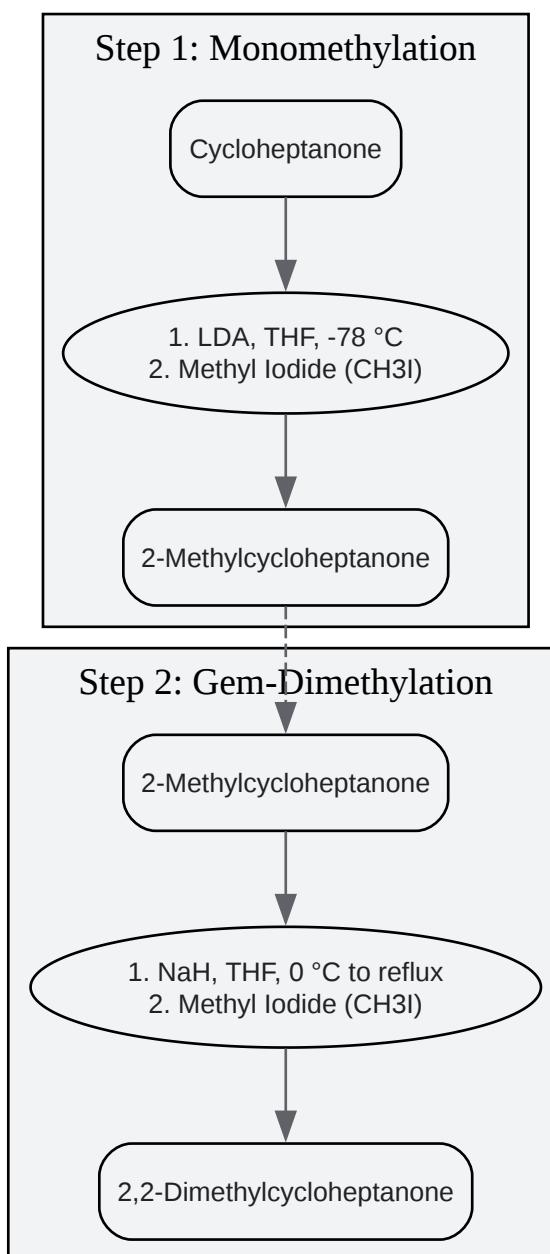
## Synthesis of 2,2-Dimethylcycloheptanone

The synthesis of  $\alpha,\alpha$ -dialkylated ketones can be challenging due to the potential for over-alkylation at different positions. A common and effective strategy involves the sequential methylation of the parent ketone's enolate. The following protocol describes a plausible and robust method for the synthesis of **2,2-dimethylcycloheptanone** starting from cycloheptanone.

## Causality and Experimental Rationale

The chosen pathway involves a two-step methylation. The first methylation of cycloheptanone yields 2-methylcycloheptanone. The second methylation is performed on this intermediate. The key to achieving gem-dimethylation is the regioselective formation of the thermodynamically more stable, more substituted enolate of 2-methylcycloheptanone under specific base and solvent conditions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base ideal for generating kinetic enolates, but for forming the tetrasubstituted enolate required for the second methylation, a base like sodium hydride (NaH) or potassium tert-butoxide in a suitable solvent can be used to favor the thermodynamic enolate, which is then trapped with methyl iodide.

## Synthetic Workflow Diagram



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Caption: Synthetic pathway for **2,2-Dimethylcycloheptanone**.

## Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylcycloheptanone

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
- Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (1.0 equivalent) is added. Cycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
- Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
- Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield pure 2-methylcycloheptanone.

## Step 2: Synthesis of **2,2-Dimethylcycloheptanone**

- Reaction Setup: A flame-dried flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added.
- Enolate Formation: The flask is cooled to 0 °C. 2-Methylcycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to drive the formation of the thermodynamic enolate.
- Alkylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

- **Workup and Purification:** The reaction is carefully quenched by the dropwise addition of water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated. The resulting crude product is purified by fractional distillation under reduced pressure to afford **2,2-dimethylcycloheptanone**.

## Spectroscopic Characterization

The structural identity and purity of **2,2-dimethylcycloheptanone** are confirmed through a combination of spectroscopic techniques. The following table summarizes the expected data based on its structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Predicted Spectroscopic Data for **2,2-Dimethylcycloheptanone**

Technique	Feature	Predicted Chemical Shift / Value	Rationale
<sup>1</sup> H NMR	-C(CH <sub>3</sub> ) <sub>2</sub>	~1.1 ppm (singlet, 6H)	Six equivalent protons of the gem-dimethyl group.
-CH <sub>2</sub> -C=O	~2.4 ppm (triplet, 2H)	Methylene protons alpha to the carbonyl group.	
Ring -CH <sub>2</sub> -	~1.5-1.8 ppm (multiplets, 8H)	Methylene protons of the cycloheptane ring.	
<sup>13</sup> C NMR	C=O	>210 ppm	Ketone carbonyl carbon.
-C(CH <sub>3</sub> ) <sub>2</sub>	~45-50 ppm	Quaternary carbon bearing the methyl groups.	
-CH <sub>2</sub> -C=O	~38-42 ppm	Methylene carbon alpha to the carbonyl.	
Ring -CH <sub>2</sub> -	~25-35 ppm	Other methylene carbons in the ring.	
-C(CH <sub>3</sub> ) <sub>2</sub>	~25-28 ppm	Equivalent methyl group carbons.	
IR Spectroscopy	C=O stretch	~1700 cm <sup>-1</sup>	Strong absorption characteristic of a cycloheptanone.
C-H stretch	2850-3000 cm <sup>-1</sup>	Aliphatic C-H bonds.	
Mass Spec. (EI)	Molecular Ion (M <sup>+</sup> )	m/z = 140	Corresponds to the molecular formula C <sub>9</sub> H <sub>16</sub> O.
Fragmentation	m/z = 125	Loss of a methyl group ([M-15] <sup>+</sup> ).	

Fragmentation	m/z = 83	Alpha-cleavage resulting in $[M-57]^+$ .
Fragmentation	m/z = 57	Formation of a stable tert-butyl cation fragment.

## Reactivity and Potential Applications in Drug Development

The chemical behavior of **2,2-dimethylcycloheptanone** is dominated by the ketone functional group, but significantly modulated by the adjacent gem-dimethyl substituents.

- **Steric Hindrance:** The two methyl groups sterically shield one face of the carbonyl carbon, which can influence the stereoselectivity of nucleophilic additions. This steric bulk can also decrease the rate of reactions at the carbonyl compared to unsubstituted cycloheptanone.
- **Enolate Chemistry:** The molecule lacks alpha-protons at the C2 position, meaning enolate formation can only occur at the C7 position. This provides absolute regiocontrol for reactions involving the enolate, such as aldol condensations or further alkylations, making it a predictable and valuable synthetic intermediate.
- **Baeyer-Villiger Oxidation:** Oxidation with a peroxy acid would lead to the formation of a lactone (an eight-membered ring ester). The regioselectivity of this reaction is predictable, offering a pathway to caprolactone derivatives.

Given that cyclic ketones are established precursors for pharmaceuticals, **2,2-dimethylcycloheptanone** represents a promising starting material.<sup>[9]</sup> Its derivatives could be explored for various biological activities. The structural motif is present in various natural products and bioactive molecules. For instance, related cycloheptanone derivatives have been investigated as potential herbicides, targeting enzymes in amino acid synthesis pathways.<sup>[10]</sup> The controlled reactivity and defined stereochemical environment make it an attractive scaffold for building complex, chiral molecules in drug discovery programs.

## Conclusion

**2,2-Dimethylcycloheptanone** is a structurally distinct cyclic ketone whose synthesis and characterization rely on established principles of organic chemistry. The presence of the gem-dimethyl group provides unique steric and electronic properties, offering regiochemical control in subsequent synthetic transformations. While specific applications are still emerging, its potential as a versatile building block for creating complex molecular architectures in the pharmaceutical, agrochemical, and fragrance industries is significant. This guide provides the foundational technical knowledge for researchers to synthesize, identify, and strategically employ **2,2-dimethylcycloheptanone** in their research and development endeavors.

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